molecular formula C9H6F2O2 B1633520 3-(3,4-Difluorophenyl)prop-2-enoic acid

3-(3,4-Difluorophenyl)prop-2-enoic acid

Cat. No.: B1633520
M. Wt: 184.14 g/mol
InChI Key: HXBOHZQZTWAEHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Name: (2E)-3-(3,4-Difluorophenyl)prop-2-enoic acid Molecular Formula: C₉H₆F₂O₂ Molecular Weight: 184.14 g/mol CAS Number: 112897-97-9

3-(3,4-Difluorophenyl)prop-2-enoic acid is a fluorinated cinnamic acid derivative characterized by a conjugated double bond in the trans-configuration (E-isomer) and a 3,4-difluorophenyl substituent. The fluorine atoms enhance electronegativity and influence electronic properties, making this compound valuable in drug discovery and biochemical applications . It exhibits high purity (>98%), a melting point of 194–196°C, and is commonly employed as a building block for synthesizing bioactive molecules, such as melanin-concentrating hormone receptor 1 (MCHR1) antagonists .

Scientific Research Applications

Chemistry

3-(3,4-Difluorophenyl)prop-2-enoic acid serves as a vital building block in organic synthesis. It is particularly useful in:

  • Cross-Coupling Reactions : Employed in Suzuki-Miyaura reactions to form complex organic molecules.
  • Synthesis of Derivatives : Its unique difluorophenyl group allows for the synthesis of various derivatives with tailored properties for specific applications.
Reaction TypeDescription
Oxidation Can be oxidized to form carboxylic acids or ketones.
Reduction Reduction can convert propenoic acid to alcohols or alkanes.
Substitution The difluorophenyl group can undergo nucleophilic substitutions.

Biology

The compound has been investigated for its potential biological activities:

  • Anti-inflammatory Properties : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.
  • Anticancer Activity : Preliminary research indicates that it may possess anticancer properties by inhibiting cellular pathways involved in tumor growth .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential:

  • Mechanism of Action : It interacts with various biological targets, potentially modulating signaling pathways related to inflammation and cancer progression. The difluorophenyl group enhances binding affinity to these targets.

Industry

The compound is also utilized in industrial applications:

  • Specialty Chemicals Production : It is employed in the synthesis of specialty chemicals and materials due to its unique chemical reactivity and properties.

Case Study 1: Anticancer Activity

Research conducted on the effects of this compound on cancer cell lines demonstrated significant cytostatic effects. The study highlighted its ability to inhibit cell proliferation in various cancer types, suggesting a pathway for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

A study focusing on the anti-inflammatory potential of this compound revealed its effectiveness in reducing pro-inflammatory cytokine production in vitro. This positions it as a promising candidate for developing new anti-inflammatory drugs.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of 3-(3,4-difluorophenyl)prop-2-enoic acid with key analogs, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Comparison

Table 1: Key Structural and Functional Attributes

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
(2E)-3-(3,4-Difluorophenyl)prop-2-enoic acid C₉H₆F₂O₂ 184.14 3,4-difluorophenyl Drug discovery (MCHR1 antagonists), high metabolic stability
(E)-3-(3,4-Dihydroxyphenyl)prop-2-enoic acid (Caffeic Acid) C₉H₈O₄ 180.16 3,4-dihydroxyphenyl Antioxidant, antimicrobial, inhibits CoV-2 attachment
(2E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid (Ferulic Acid) C₁₀H₁₀O₄ 194.18 4-hydroxy-3-methoxyphenyl Food preservation, UV protection, anti-inflammatory
(2E)-3-(3,5-Difluorophenyl)prop-2-enoic acid (3,5-Difluorocinnamic Acid) C₉H₅F₂O₂ 183.13 3,5-difluorophenyl Catalyst intermediate, distinct electronic effects vs. 3,4-difluoro analog
(2E)-3-(4-Hydroxyphenyl)prop-2-enoic acid (trans-p-Coumaric Acid) C₉H₈O₃ 164.16 4-hydroxyphenyl Lignin biosynthesis precursor, plant metabolite

Substituent Effects on Bioactivity and Stability

Fluorine vs. Hydroxyl/Methoxy Groups

  • 3,4-Difluorophenyl Group : The electron-withdrawing fluorine atoms enhance metabolic stability and binding affinity in drug-receptor interactions. For example, LY3020371, an mGlu2/3 antagonist, leverages the 3,4-difluorophenyl group for improved pharmacokinetics .
  • 3,4-Dihydroxyphenyl Group (Caffeic Acid) : The hydroxyl groups confer potent antioxidant activity via radical scavenging but reduce stability under oxidative conditions .
  • 4-Hydroxy-3-Methoxyphenyl Group (Ferulic Acid) : The methoxy group increases lipophilicity, enhancing membrane permeability and UV absorption .

Positional Isomerism (3,4- vs. 3,5-Difluorophenyl)

  • 3,4-Difluorophenyl : Creates an ortho-difluoro motif, inducing steric and electronic effects favorable for π-stacking in receptor binding .
  • 3,5-Difluorocinnamic Acid : Symmetric fluorine substitution alters dipole moments and solubility compared to the asymmetric 3,4-isomer .

This compound

  • Used in MCHR1 antagonists (e.g., FE@SNAP and SNAP-acid derivatives) for treating obesity and depression .
  • The fluorine atoms improve resistance to enzymatic degradation, critical for in vivo efficacy .

Caffeic Acid

  • Inhibits SARS-CoV-2 attachment by interfering with viral spike protein-host ACE2 interactions .
  • Demonstrates dose-dependent antioxidant activity in food preservation .

Ferulic Acid

  • Stabilizes lipid membranes in cosmetics and prevents rancidity in foods .

Preparation Methods

Classical Organic Synthesis Approaches

Knoevenagel Condensation

The Knoevenagel reaction remains a cornerstone for synthesizing α,β-unsaturated carboxylic acids. For 3-(3,4-difluorophenyl)prop-2-enoic acid, this method involves the condensation of 3,4-difluorobenzaldehyde with malonic acid in the presence of a base catalyst. Piperidine or pyridine is typically employed to facilitate deprotonation and subsequent elimination of water.

Reaction Conditions:

  • Solvent: Dimethyl sulfoxide (DMSO) or ethanol
  • Temperature: 60–80°C (conventional heating) or microwave-assisted at 60°C
  • Catalyst: Piperidine (0.02–0.05 equiv)
  • Yield: 70–85%

A representative procedure involves dissolving 3,4-difluorobenzaldehyde (0.5 mmol) and malonic acid (1.0 mmol) in DMSO, followed by the addition of piperidine. Microwave irradiation at 60°C for 30 minutes accelerates the reaction, yielding the target compound after acidification and purification.

Direct Fluorination of Cinnamic Acid Derivatives

An alternative route involves the fluorination of preformed cinnamic acid derivatives. This two-step process begins with the synthesis of 3-(3,4-dihydroxyphenyl)prop-2-enoic acid, followed by selective fluorination using diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂).

Key Challenges:

  • Regioselective fluorination at the 3- and 4-positions
  • Minimizing over-fluorination or defunctionalization
  • Typical Yield: 50–65% after column chromatography

Enzymatic and Biocatalytic Methods

Phenylalanine Ammonia-Lyase (PAL)-Mediated Synthesis

Recent advances utilize engineered Escherichia coli BL21(DE3) cells expressing PAL to catalyze the amination of 3-(3,4-difluorophenyl)acrylic acid. This method offers enantiomeric excess (>99% ee) for pharmaceutical applications.

Procedure Overview:

  • Substrate Preparation: 3-(3,4-Difluorophenyl)acrylic acid (0.5 mmol) in DMSO
  • Biotransformation: Incubation with E. coli cells (400 mg wet paste) at 37°C, pH 10.0 (adjusted with NH₄OH/CO₂)
  • Product Isolation: Acidification to pH <2.0, centrifugation, and ion-exchange chromatography
  • Yield: 84% with 99% ee

Advantages:

  • Stereochemical control without chiral auxiliaries
  • Environmentally benign conditions

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To address scalability, industries adopt continuous flow chemistry for synthesizing this compound. A representative protocol involves:

Parameter Condition
Reactor Type Microtubular (ID: 0.5 mm)
Residence Time 10–15 minutes
Temperature 80°C
Catalytic System Heterogeneous piperidine-on-silica
Throughput 1.2 kg/day
Purity >98% (HPLC)

This method reduces side reactions and improves heat transfer compared to batch processes.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use by leveraging mechanical energy to drive the Knoevenagel condensation:

  • Reagents: 3,4-Difluorobenzaldehyde + malonic acid (1:2 molar ratio)
  • Catalyst: Piperidine (5 mol%)
  • Milling Time: 2 hours
  • Yield: 78% with 95% trans-selectivity

Comparative Analysis of Methods

The table below summarizes critical metrics for each synthesis route:

Method Yield (%) Purity (%) Stereoselectivity Scalability
Knoevenagel 70–85 95–98 Moderate (E/Z 8:2) High
Enzymatic 80–84 99+ >99% ee Moderate
Continuous Flow 85–90 98+ High (E/Z 9:1) Industrial
Mechanochemical 75–78 94–96 Moderate (E/Z 8:2) Pilot-Scale

Reaction Optimization and Troubleshooting

Common Side Reactions

  • Decarboxylation: Occurs above 100°C; mitigated by controlled heating and inert atmospheres.
  • Z-Isomer Formation: Additives like Ti(OiPr)₄ improve E-selectivity to >95%.
  • Fluorine Loss: Avoid prolonged exposure to strong acids/bases to preserve C-F bonds.

Purification Strategies

  • Acid-Base Extraction: Partition between 1M HCl and ethyl acetate to remove unreacted aldehyde.
  • Crystallization: Recrystallize from ethanol/water (3:1) to achieve >99% purity.
  • Chromatography: Silica gel with hexane/ethyl acetate (4:1) for small-scale lab purification.

Properties

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

IUPAC Name

3-(3,4-difluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)

InChI Key

HXBOHZQZTWAEHJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)F

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g (70.4 mmol) of 3,4-di-fluoro-benzaldehyde, 14.65 g (2 eq.) of malonic acid, and 0.59 g (0.1 eq.) of piperidine were added to 16.7 g (3 eq.) of pyridine and stirred at room temperature for about 1 hour. After heating it to 80° C., the mixture was stirred for 12 hours. After the reaction, the resulting solution cooled down to room temperature and was slowly added with 1M HCl until it was titrated to about pH 4. The resulting powder was filtered and washed with water, and then dried in a vacuum oven. (Yield: 95%)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.65 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.